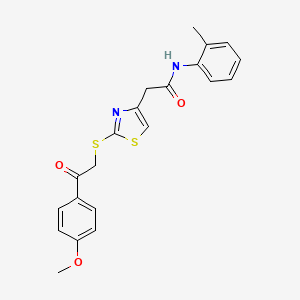
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a thiazole derivative notable for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, an acetamide group, and a methoxyphenyl moiety, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C20H19N3O3S2, with a molecular weight of approximately 413.5 g/mol .
Anticancer Activity
Research indicates that thiazole derivatives often exhibit significant anticancer properties. A study focusing on similar compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest.
- IC50 Values : In vitro studies have shown that related thiazole compounds exhibit IC50 values in the range of 1.61 to 3.12 µM , indicating potent anticancer activity against various cell lines such as liver carcinoma and prostate cancer .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.61 | Liver Carcinoma |
| Compound B | 3.12 | Prostate Cancer |
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been tested against several bacterial strains, showing promising results:
- Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Comparison with Standards : Some derivatives have shown comparable efficacy to standard antibiotics like norfloxacin.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Enzyme Inhibition
Molecular docking studies have been conducted to evaluate the binding affinity of this compound towards various enzymes, particularly cyclooxygenase-2 (COX-2):
- Binding Affinity : The compound demonstrates favorable interactions with COX-2, suggesting potential as an anti-inflammatory agent.
- Selectivity : Its structural features may enhance selectivity towards COX-2 over COX-1, minimizing adverse effects.
Case Studies
Several studies have highlighted the biological relevance of thiazole derivatives:
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
特性
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-14-5-3-4-6-18(14)23-20(25)11-16-12-27-21(22-16)28-13-19(24)15-7-9-17(26-2)10-8-15/h3-10,12H,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIBELOZRHBZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














